molecular formula C8H8BrFN2O2 B597320 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline CAS No. 1261901-27-2

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

Cat. No.: B597320
CAS No.: 1261901-27-2
M. Wt: 263.066
InChI Key: PVLLDACXHGOJBU-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H8BrFN2O2 and a molecular weight of 263.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-fluoro-2-nitroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.

    4-Bromo-2-fluoro-5-nitroaniline: Similar structure with different positioning of the nitro and fluorine groups.

    5-Fluoro-2-nitroaniline: Lacks the bromine and ethyl groups.

Uniqueness

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is unique due to the combination of bromine, fluorine, nitro, and ethyl groups on the aniline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and research .

Biological Activity

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline (CAS Number: 1261901-27-2) is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of bromine, fluorine, and nitro functional groups suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is C8H8BrFN2O2C_8H_8BrFN_2O_2. Its structure can be represented as follows:

4 Bromo N ethyl 5 fluoro 2 nitroaniline\text{4 Bromo N ethyl 5 fluoro 2 nitroaniline}

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature, indicating that it may be a relatively new or under-researched compound. However, based on its structural characteristics, several potential biological activities can be inferred:

  • Antimicrobial Activity : Compounds containing nitro and halogen groups often exhibit antimicrobial properties. Similar nitroanilines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
  • Anticancer Potential : The presence of the nitro group in aromatic compounds is frequently associated with anticancer activity. Research on related compounds indicates potential mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound's structure allows for interactions with enzymes, potentially acting as an inhibitor. This could be particularly relevant in drug development for diseases where enzyme modulation is beneficial.

Understanding the mechanism of action for this compound requires insights into its interactions at the molecular level:

  • Target Interactions : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.
  • Biochemical Pathways : Similar compounds have been shown to interfere with essential biochemical pathways, including those involved in cell proliferation and apoptosis.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC8H8BrFN2O2Potential antimicrobial and anticancer
4-Bromo-5-fluoro-2-nitroanilineC6H4BrFN2O2Antibacterial
3-Chloro-N-methyl-4-nitroanilineC7H7ClN2O2Cytotoxic against cancer cells

Properties

IUPAC Name

4-bromo-N-ethyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O2/c1-2-11-7-4-6(10)5(9)3-8(7)12(13)14/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLLDACXHGOJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681499
Record name 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-27-2
Record name 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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